(S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate
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Overview
Description
(S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound is characterized by a cyclooctene ring attached to a carbonate group, which is further linked to a 2,5-dioxopyrrolidin-1-yl moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate typically involves the reaction of cyclooctene with a carbonate reagent in the presence of a catalyst. One common method is the use of succinimidyl carbonate, which reacts with cyclooctene under mild conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to avoid any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonate group into alcohols or other reduced forms.
Substitution: The carbonate group can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its unique structure can facilitate the targeted release of therapeutic agents.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate exerts its effects involves its reactivity with various functional groups. The carbonate moiety is particularly reactive, allowing for the formation of stable covalent bonds with nucleophiles. This reactivity is exploited in bioorthogonal labeling, where the compound reacts with tetrazine-functionalized molecules to form stable adducts . The molecular targets and pathways involved depend on the specific application, but the compound’s ability to form covalent bonds is a key feature.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar in structure but with a benzyl group instead of a cyclooctene ring.
®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Another related compound with a different functional group and stereochemistry.
Uniqueness
(S)-Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate is unique due to its cyclooctene ring, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring bioorthogonal labeling and targeted drug delivery. The (S)-configuration also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
[(1S,4Z)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1-/t10-/m1/s1 |
InChI Key |
OUGQJOKGFAIFAQ-JWXWKVPASA-N |
Isomeric SMILES |
C1C/C=C\CC[C@H](C1)OC(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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